1,3-Di(pyren-1-yl)benzene

OLED Photoluminescence Molecular Conformation

1,3-Di(pyren-1-yl)benzene (CAS 1616657-81-8), commonly designated m-Bpye, is a blue-fluorescent, meta-linked dipyrenylbenzene derivative within the broader class of pyrene-based organic semiconductors. The meta (1,3-) substitution pattern on the central phenyl ring is the defining structural feature that distinguishes this compound from its para- and ortho-linked isomers.

Molecular Formula C38H22
Molecular Weight 478.6 g/mol
Cat. No. B15242650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(pyren-1-yl)benzene
Molecular FormulaC38H22
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6
InChIInChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H
InChIKeyGHDZTXRYFQBMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di(pyren-1-yl)benzene (m-Bpye) Procurement Guide: Meta-Linked Pyrene Dimer for OLED Research


1,3-Di(pyren-1-yl)benzene (CAS 1616657-81-8), commonly designated m-Bpye, is a blue-fluorescent, meta-linked dipyrenylbenzene derivative within the broader class of pyrene-based organic semiconductors . The meta (1,3-) substitution pattern on the central phenyl ring is the defining structural feature that distinguishes this compound from its para- and ortho-linked isomers [1]. Commercially, it is offered in both sublimed (>99%) and unsublimed (>97%) grades, with a molecular weight of 478.58 g/mol and formula C38H22, and is primarily positioned as a high-purity research chemical for organic light-emitting diode (OLED) and organic electronics applications .

Why Generic 1,3-Di(pyren-1-yl)benzene Substitution is High-Risk for OLED Research


Substituting 1,3-Di(pyren-1-yl)benzene with its para (1,4-) or ortho (1,2-) isomers, or with other pyrene-based blue emitters like DMPPP, is not a drop-in replacement. The meta-linkage fundamentally alters the molecular conformation, electronic conjugation, and solid-state packing, leading to a unique set of photophysical characteristics critical for device performance [1]. While a class of dipyrenylbenzenes is known for high-efficiency non-doped blue OLEDs with an external quantum efficiency (ηext) of 4.3–5.2%, these metrics are derived from para-linked variants and cannot be assumed for the meta isomer without direct evidence [2]. The specific quantitative differentiators detailed in Section 3 are essential for scientifically justified selection.

1,3-Di(pyren-1-yl)benzene (m-Bpye) Evidence Guide: Quantified Differentiation for Blue OLED and Organic Electronics Selection


Meta-Linkage Red-Shifted Photoluminescence vs. Para Isomer Class

The meta-substitution pattern of 1,3-Di(pyren-1-yl)benzene (m-Bpye) results in a photoluminescence (PL) emission maximum at 384 nm in THF solution . This represents a red-shift compared to the neat-film emission maxima of 446–463 nm reported for a class of para-linked dipyrenylbenzene derivatives (PPP, DOPPP, DMPPP) [1]. This difference in emission energy is a direct consequence of the altered molecular geometry and electronic conjugation imposed by the meta-linkage, making m-Bpye a candidate for applications requiring a distinct deep-blue/violet emission profile.

OLED Photoluminescence Molecular Conformation

Meta-Linkage Confers Superior Thermal Stability (TGA >330 °C) vs. Class Average

The thermal decomposition temperature (Td) of m-Bpye, defined by 0.5% weight loss, is reported to be >330 °C by thermogravimetric analysis (TGA) . This is significantly higher than the glass transition temperatures (Tg) of 97–137 °C reported for the para-linked dipyrenylbenzene class, which sets a practical upper limit for morphological stability in those materials [1]. The high Td indicates a robust thermal budget suitable for device fabrication processes such as vacuum thermal evaporation, a key requirement for long-lifetime OLEDs.

Organic Electronics Thermal Stability TGA

Distinct UV-Vis Absorption Profile Sets m-Bpye Apart from Pyrene Monomer

The UV-Vis absorption spectrum of m-Bpye in THF features prominent peaks at 279 nm and 350 nm . This dual-peak profile is distinct from the absorption of unsubstituted pyrene, which shows its characteristic S0→S2 transition around 334 nm [1]. The longer-wavelength absorption at 350 nm indicates extended π-conjugation across the meta-linked dimer, a key differentiator for applications requiring efficient energy transfer or specific excitation wavelengths.

Optical Spectroscopy Absorption Molecular Engineering

Meta-Position Isomer Shows Fundamentally Different Charge Transport Properties than Ortho and Para Isomers

A comparative study on ortho-, meta-, and para-substituted pyrene derivatives for OLEDs concluded they are 'new electron material layer compounds... designed to afford improved hole injection properties' [1]. This qualitative finding is supported by DFT-based analysis of positional isomers, which demonstrates that the meta-linkage disrupts π-conjugation between the pyrene and phenyl units, leading to distinct frontier molecular orbital energy levels and charge transport behaviors compared to the ortho and para isomers [2]. This makes m-Bpye a preferential candidate for the electron-transporting layer (ETL) or as a bipolar host, a role less achievable by its highly conjugated para counterpart.

Charge Transport DFT Calculation OLED

Best Application Scenarios for Procuring 1,3-Di(pyren-1-yl)benzene (m-Bpye)


Deep-Blue/Violet Non-Doped OLED Emissive Layer Development

Researchers aiming for non-doped OLEDs with deep-blue or violet electroluminescence can utilize m-Bpye, given its solution-phase PL emission at 384 nm . This contrasts with the para-linked dipyrenylbenzene class, which emits at longer wavelengths (446–463 nm in neat films) [1], making m-Bpye the preferred starting point for achieving specific CIE coordinates closer to the violet region.

Electron-Transporting or Bipolar Host Material in High-Temperature-Processed OLEDs

The high thermal decomposition temperature (>330 °C) and its classification in comparative studies as a novel electron material layer compound with improved hole injection [2] position m-Bpye as a strong candidate for an electron-transporting or bipolar host material. It is particularly suitable for OLED stacks fabricated via high-temperature vacuum thermal evaporation, where para-linked analogs with lower glass transition temperatures (97–137 °C) [1] may face morphological instability.

Fluorescent Probe and Sensor Development Requiring Specific 350 nm Excitation

For applications in biological imaging or chemical sensing, m-Bpye's distinct absorption peak at 350 nm provides a red-shifted excitation window relative to the standard pyrene monomer (~334 nm) [3]. This can improve signal-to-noise ratios by reducing background auto-fluorescence and allowing use of more common, less expensive excitation sources, making m-Bpye a functional upgrade over pyrene for specific probe designs.

Structure-Property Relationship Studies on Positional Isomerism in π-Conjugated Materials

Fundamental materials science groups studying the impact of molecular geometry on solid-state packing, exciton coupling, and charge mobility require the complete set of ortho-, meta-, and para-isomers. Given the documented differences in molecular function based on substitution position [2], procuring high-purity m-Bpye (sublimed grade, >99%) is essential for controlled comparative experiments that isolate the effect of the meta-linkage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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